N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-12-16(17(25)21-11-13-7-9-14(20)10-8-13)27-19(22-12)24-18(26)23-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGIHSNXSOBWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
This classical method involves cyclization between α-haloketones and thioamides. For example:
- Step 1 : Reaction of 4-methyl-2-bromoacetylthiazole with thiourea in ethanol under reflux yields 4-methylthiazole-2-amine.
- Step 2 : Oxidation of the 5-position using Pd/BaSO₄-catalyzed hydrogenation converts the methyl group to a carboxylic acid derivative, which is subsequently chlorinated to form 4-methylthiazole-5-carbonyl chloride.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd/BaSO₄ (7.5% Pd) | |
| Solvent | Xylene | |
| Reaction Temperature | 140°C | |
| Yield | 85–90% |
Lawesson’s Reagent-Mediated Cyclization
Alternative routes employ Lawesson’s reagent to form the thiazole ring from dithioesters. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with SO₂Cl₂ in CCl₄ to generate intermediates for thiazole formation.
Introduction of the Carboxamide Group
The 5-carboxamide moiety is introduced via nucleophilic acyl substitution:
- Step 1 : 4-Methylthiazole-5-carbonyl chloride reacts with 4-fluorobenzylamine in dichloromethane (DCM) with triethylamine as a base.
- Step 2 : The reaction is monitored by TLC, and the product is purified via column chromatography (ethyl acetate/hexane, 1:3).
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Base | Triethylamine | |
| Solvent | DCM | |
| Reaction Time | 6 hours | |
| Yield | 70–75% |
Installation of the 3-Phenylureido Group
The 2-amino group on the thiazole ring is functionalized with a phenylurea moiety via condensation with phenyl isocyanate:
- Step 1 : 2-Amino-4-methylthiazole-5-carboxamide is treated with phenyl isocyanate in dry dimethylformamide (DMF) at room temperature for 24 hours.
- Step 2 : The crude product is recrystallized from ethanol/water to achieve >95% purity.
Critical Observations :
- Excess phenyl isocyanate (1.5 equiv) improves yield by minimizing side reactions.
- Anhydrous conditions prevent hydrolysis of the isocyanate.
Fluorobenzyl Substituent Optimization
The 4-fluorobenzyl group is introduced early or late in the synthesis, depending on the route:
Early-Stage Alkylation
Late-Stage Coupling
Comparative Data :
| Method | Yield | Purity | Source |
|---|---|---|---|
| Alkylation | 68% | 92% | |
| Suzuki Coupling | 55% | 88% |
Purification and Characterization
Final purification involves:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Ethanol/water mixtures yield crystalline products.
Analytical Data :
- ¹H NMR (DMSO-d₆): δ 2.36 (s, 3H, CH₃), 4.52 (s, 2H, CH₂), 7.12–7.45 (m, 9H, Ar-H).
- HRMS : m/z 384.43 [M+H]⁺ (calc. 384.43).
Challenges and Innovations
Q & A
Q. How can researchers optimize the synthesis of N-(4-fluorobenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide to improve yield and purity?
Methodological Answer: Synthesis optimization involves:
- Catalyst Selection : Use coupling agents like EDCI/HOBt for amide bond formation to reduce side reactions .
- Solvent and Temperature Control : Ethanol at 60–70°C improves reaction homogeneity and minimizes decomposition .
- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) enhance purity .
- Analytical Validation : Monitor reactions via TLC and confirm final purity (>95%) using HPLC with a C18 column .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR (400–600 MHz, DMSO-d6) resolve thiazole, fluorobenzyl, and urea protons .
- Fourier-Transform Infrared (FT-IR) : Identify carbonyl (1650–1700 cm) and urea N-H stretches (3200–3350 cm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 424.12 for [M+H]) .
Q. What initial biological screening assays are recommended to assess its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition Assays : Test kinase or protease inhibition using fluorescence-based substrates (e.g., ATPase activity for cancer targets) .
- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?
Methodological Answer:
- Analog Synthesis : Replace fluorobenzyl with chloro/cyano substituents or modify the urea linker to thiourea .
- Biological Profiling : Compare IC values across analogs to correlate substituents (e.g., fluorophenyl vs. methylphenyl) with activity .
- Crystallography : Resolve X-ray structures of analogs bound to targets (e.g., kinases) to map binding interactions .
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Orthogonal Assays : Validate anticancer activity using both MTT and colony formation assays to rule out false positives .
- Dose-Response Analysis : Test activity across a broad concentration range (nM–µM) to identify off-target effects .
- Molecular Dynamics (MD) Simulations : Model compound-target interactions to explain variability in enzyme inhibition .
Q. What computational approaches are used to model interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase ATP pockets (e.g., EGFR) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions of the fluorobenzyl group with catalytic residues .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for urea linker modifications .
Q. How can researchers determine the compound’s mechanism of action in cellular pathways?
Methodological Answer:
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis regulators) .
- Chemical Proteomics : Use immobilized compound pull-downs to capture interacting proteins (e.g., HSP90) .
- CRISPR Screening : Knock out suspected targets (e.g., kinases) to validate functional pathways .
Q. How to assess selectivity against off-target proteins to minimize adverse effects?
Methodological Answer:
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- In Silico Toxicity Prediction : Use SwissADME or ProTox-II to predict hepatotoxicity and cardiotoxicity risks .
- CYP450 Inhibition Assays : Evaluate metabolic interference via fluorometric cytochrome P450 assays .
Q. What are the stability considerations under different storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months; monitor degradation via HPLC .
- Light Sensitivity : Protect from UV exposure using amber vials to prevent thiazole ring photooxidation .
- Lyophilization : For long-term storage, lyophilize with trehalose to maintain stability at -80°C .
Q. How to develop structure-based derivatives to improve pharmacokinetics?
Methodological Answer:
- Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole to enhance metabolic stability .
- Prodrug Design : Introduce ester moieties to the carboxamide group for improved oral bioavailability .
- LogP Optimization : Add hydrophilic groups (e.g., PEG linkers) to reduce cLogP from 3.5 to <2.5 for better solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
